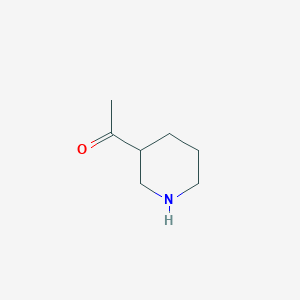

1-(Piperidin-3-yl)ethan-1-one

Descripción general

Descripción

1-(Piperidin-3-yl)ethan-1-one is an organic compound that features a piperidine ring, a six-membered heterocyclic structure containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of piperidine with acetyl chloride under anhydrous conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of pyridine derivatives. This method is advantageous due to its scalability and efficiency. The reaction conditions often include the use of metal catalysts such as palladium or nickel, and the process is conducted under high pressure and temperature to achieve optimal yields.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Piperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of this compound oxides or carboxylic acids.

Reduction: Formation of 1-(Piperidin-3-yl)ethanol.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-(Piperidin-3-yl)ethan-1-one is an organic compound featuring a six-membered heterocyclic piperidine ring containing one nitrogen atom. It has significant interest in organic chemistry because of its applications in synthesizing pharmaceuticals and biologically active molecules. Its molecular formula is C₇H₁₃N₁O, and its molecular weight is approximately 113.19 g/mol.

Scientific Research Applications

This compound has numerous applications in scientific research:

- Chemistry It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

- Biology It is used in studying enzyme inhibitors and receptor ligands.

- Medicine It is a precursor in synthesizing drugs with analgesic, anti-inflammatory, and antipsychotic properties.

- Industry It is utilized in the production of agrochemicals and specialty chemicals.

Biochemical Analysis

This compound plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules, influencing their activity and function. Piperidine derivatives, including this compound, have shown inhibitory effects on certain enzymes, such as cholinesterases, which are involved in neurotransmission.

Cellular Effects

This compound can affect various types of cells and cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have exhibited cytotoxic effects on cancer cells, leading to apoptosis, or programmed cell death.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction leads to the formation of 1-(Piperidin-3-yl)ethanol .

- Substitution The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents using halogenating agents like thionyl chloride or phosphorus tribromide.

Mecanismo De Acción

The mechanism by which 1-(Piperidin-3-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. For instance, in medicinal chemistry, derivatives of this compound may act as enzyme inhibitors by binding to the active site and preventing substrate access. The pathways involved often include inhibition of neurotransmitter reuptake or modulation of receptor activity.

Comparación Con Compuestos Similares

Piperidine: A simpler structure without the ethanone group.

1-(Piperidin-4-yl)ethan-1-one: A positional isomer with the ketone group at a different position.

Piperidinone: A related compound with a carbonyl group within the ring.

Uniqueness: 1-(Piperidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of various bioactive molecules.

Actividad Biológica

1-(Piperidin-3-yl)ethan-1-one, also known as 3-Piperidinylacetone, is a compound featuring a piperidine ring with an ethanone functional group. Its molecular formula is C₇H₁₃N₁O, and it has a molecular weight of approximately 113.19 g/mol. This compound is notable for its diverse biological activities, making it a significant subject of research in medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit potential anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating various biological pathways. For instance, they may influence signaling pathways associated with cell survival and death, thus presenting therapeutic applications in cancer treatment.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, particularly cholinesterases. This inhibition can affect neurotransmission processes and has implications for neurodegenerative diseases. The compound's ability to interact with enzymes highlights its potential role as a therapeutic agent in conditions where enzyme modulation is beneficial.

Antimicrobial Activity

Piperidine derivatives are also recognized for their antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains, including bacteria and fungi. These properties make it a candidate for developing new antimicrobial agents.

Antiviral and Antimalarial Effects

The compound has shown promise in virology and parasitology , where derivatives of piperidine are utilized as antiviral and antimalarial agents. Their mechanisms often involve disrupting critical biological processes in pathogens, thereby inhibiting their growth and replication.

Case Studies

Several studies have investigated the biological activity of this compound:

- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound could significantly reduce cell viability through apoptosis induction. The mechanism involved alterations in mitochondrial membrane potential and activation of caspases, which are essential for the apoptotic process.

- Enzyme Interaction Studies : Biochemical assays revealed that this compound effectively inhibits cholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Piperidin-4-yl)ethan-1-one | Piperidine derivative | Different nitrogen substitution position |

| 4-(Piperidin-1-yl)butanamide | Piperidine derivative | Contains an amide functional group |

| N-Methylpiperidine | Piperidine derivative | Methyl substitution at nitrogen |

| 2-Pyrrolidinone | Lactam derivative | Contains a five-membered ring |

The structural differences among these compounds influence their biological activities and pharmacological profiles.

Propiedades

IUPAC Name |

1-piperidin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-3-2-4-8-5-7/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPESJLMSOHJUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619933 | |

| Record name | 1-(Piperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80851-96-3 | |

| Record name | 1-(Piperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.